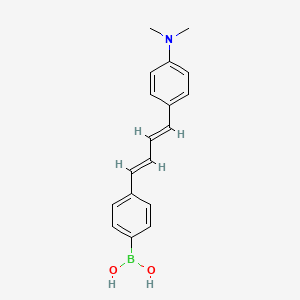
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated system of dimethylamino-substituted phenyl and butadiene units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the butadiene unit: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene system.
Attachment of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.
Introduction of the boronic acid group: This is often done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron reacts with the aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the double bonds in the butadiene system, converting them into single bonds.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated derivatives of the butadiene system.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
科学研究应用
Chemistry
In chemistry, (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
The compound’s derivatives have potential applications in biological imaging and as fluorescent probes due to their conjugated systems, which can absorb and emit light at specific wavelengths. Additionally, the compound’s ability to form stable complexes with biomolecules makes it useful in the development of diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic components is particularly noteworthy.
作用机制
The mechanism by which (4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid exerts its effects involves the formation of stable complexes with other molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The conjugated system allows for efficient electron transfer, which is crucial in its role in optoelectronic devices.
相似化合物的比较
Similar Compounds
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-1-methylpyridinium p-chlorobenzenesulfonate: This compound features a similar conjugated system but with a pyridinium group, which can affect its electronic properties and solubility.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound has a similar boronic acid group but with a different aryl substituent, which can influence its reactivity and applications.
Uniqueness
(4-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)phenyl)boronic acid is unique due to its combination of a conjugated system with a boronic acid group, allowing it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo efficient electron transfer makes it particularly valuable in both research and industrial settings.
属性
分子式 |
C18H20BNO2 |
|---|---|
分子量 |
293.2 g/mol |
IUPAC 名称 |
[4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]phenyl]boronic acid |
InChI |
InChI=1S/C18H20BNO2/c1-20(2)18-13-9-16(10-14-18)6-4-3-5-15-7-11-17(12-8-15)19(21)22/h3-14,21-22H,1-2H3/b5-3+,6-4+ |
InChI 键 |
UTSDCMUOJRPRPC-GGWOSOGESA-N |
手性 SMILES |
B(C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


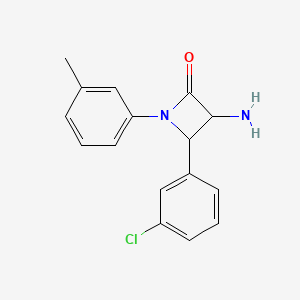
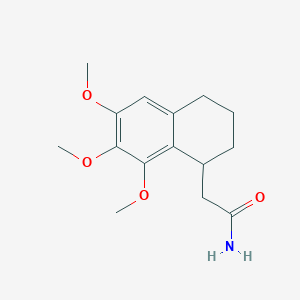

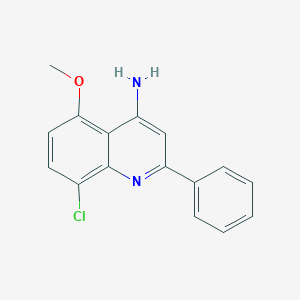



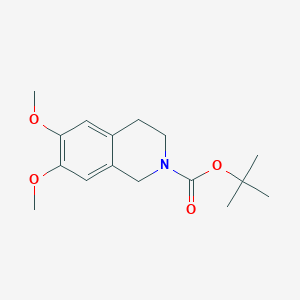
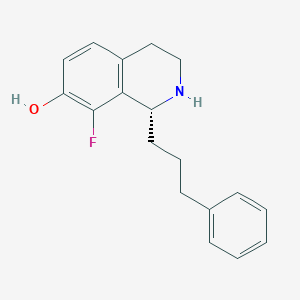
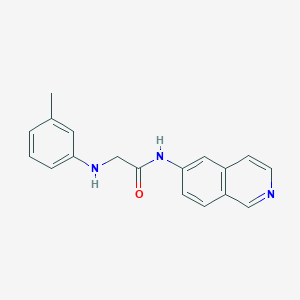
![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
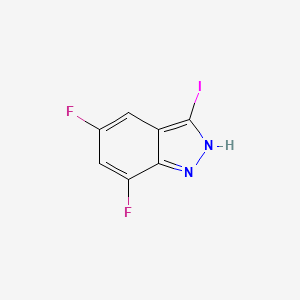
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
